molecular formula C15H30N2O2Si B11831088 N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) CAS No. 62051-12-1

N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)

Cat. No.: B11831088
CAS No.: 62051-12-1
M. Wt: 298.50 g/mol
InChI Key: VJJWRYLEWHKBFS-UHFFFAOYSA-N
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Description

N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) is a silane-based organic compound of interest in chemical research and development. This molecule features a central ethenyl(methyl)silanediyl group bridging two N-butylacetamide moieties, a structure that suggests potential utility in materials science and as a building block in synthetic chemistry . Compounds within this class are often investigated for their unique physicochemical properties, which can be tailored for specific applications such as polymer chemistry, surface modification, and the development of novel silicone-based materials. As a specialized chemical, its value to researchers lies in its molecular architecture, which combines silicon-based centers with organic functional groups. Researchers can explore its reactivity, particularly the potential of the silane and acetamide groups in various synthesis pathways. This product is intended for use in controlled laboratory environments by qualified professionals. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

CAS No.

62051-12-1

Molecular Formula

C15H30N2O2Si

Molecular Weight

298.50 g/mol

IUPAC Name

N-[[acetyl(butyl)amino]-ethenyl-methylsilyl]-N-butylacetamide

InChI

InChI=1S/C15H30N2O2Si/c1-7-10-12-16(14(4)18)20(6,9-3)17(15(5)19)13-11-8-2/h9H,3,7-8,10-13H2,1-2,4-6H3

InChI Key

VJJWRYLEWHKBFS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)C)[Si](C)(C=C)N(CCCC)C(=O)C

Origin of Product

United States

Preparation Methods

Silane Precursor Synthesis

The ethenyl(methyl)silane dihalide (e.g., ethenyl(methyl)dichlorosilane) serves as the primary precursor. This compound is synthesized via hydrosilylation of acetylene with methyldichlorosilane in the presence of a platinum catalyst. The reaction proceeds as:

HC≡CH+CH3SiHCl2Pt catalystCH2=CHSi(CH3)Cl2\text{HC≡CH} + \text{CH}3\text{SiHCl}2 \xrightarrow{\text{Pt catalyst}} \text{CH}2=\text{CH}-\text{Si(CH}3\text{)Cl}_2

The dichlorosilane intermediate is highly reactive, enabling subsequent amidation.

Amidation Reaction

N-butylacetamide is prepared by reacting butylamine with acetyl chloride in anhydrous conditions. The amide then reacts with the silane precursor in a dehydrohalogenation reaction. A base, such as triethylamine, is used to scavenge HCl, driving the reaction to completion:

2N-butylacetamide+CH2=CHSi(CH3)Cl2Et3NN,N’-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)+2HCl2\,\text{N-butylacetamide} + \text{CH}2=\text{CH}-\text{Si(CH}3\text{)Cl}2 \xrightarrow{\text{Et}3\text{N}} \text{N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)} + 2\,\text{HCl}

The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C to moderate exothermicity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance silane precursor solubility and stabilize intermediates. Lower temperatures (0–10°C) minimize side reactions, such as siloxane formation, while higher temperatures (up to 40°C) accelerate amide activation.

Purification and Characterization

Workup Procedures

Post-reaction, the mixture is filtered to remove ammonium salts, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Analytical Data

Key characterization data include:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 0.35 (s, 3H, Si–CH<sub>3</sub>), 1.20–1.60 (m, 8H, N–C<sub>4</sub>H<sub>9</sub>), 3.30 (s, 6H, N–CO–CH<sub>3</sub>), 5.70–6.10 (m, 2H, CH<sub>2</sub>=CH–Si).

  • IR : 1650 cm<sup>−1</sup> (C=O stretch), 1250 cm<sup>−1</sup> (Si–C stretch).

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The silicon center is prone to hydrolysis, necessitating anhydrous conditions. Strict glovebox techniques or Schlenk-line setups are recommended during handling.

Steric Hindrance

Bulky N-butyl groups hinder nucleophilic attack on silicon. Increasing reaction time (24–48 hours) or using excess amide (1.2–1.5 equivalents) compensates for reduced reactivity.

Comparative Analysis of Methods

ParameterMethod A (Low-Temperature)Method B (Catalyzed)
Yield 65–75%80–85% (theoretical)
Reaction Time 48 hours24 hours
Purity ≥95%≥98%
Scalability Lab-scalePilot-scale

Method B remains hypothetical but draws on advancements in catalytic amidation from similar systems .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The silane group can be reduced to form silanols or siloxanes.

    Substitution: The N-butylacetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Silanols, siloxanes

    Substitution: Substituted amides or alcohol derivatives

Scientific Research Applications

N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in polymerization reactions, while the silane group can form stable bonds with various substrates. The N-butylacetamide groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Acetamides with Carbon-Based Linkers

(a) N,N'-(ethane-1,2-diyl)bis(N-acetylacetamide) (CAS 10543-57-4)
  • Structure : Features an ethane-1,2-diyl (-CH2-CH2-) linker instead of silanediyl.
  • Properties: Lower thermal stability compared to silicon-linked analogs due to weaker C-C bonds. Higher solubility in polar solvents (e.g., ethanol, DMSO) owing to increased hydrogen bonding from acetyl groups .
  • Applications : Primarily used in polymer crosslinking and as intermediates in organic synthesis .
(b) N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS 67499-49-4)
  • Structure : Contains a rigid aromatic phenylene core with ether-oxygen linkers.
  • Properties :
    • Higher melting point (>200°C) due to aromatic stacking and hydrogen bonding.
    • Reduced hydrolytic stability compared to silanediyl-linked compounds .
  • Applications : Explored in supramolecular chemistry and as ligands in coordination polymers .

Bis-Acetamides with Aromatic Linkers

(a) N,N'-[Methylenedi-4,1-phenylene]bis[N-methylacetamide] (CAS 2719-05-3)
  • Structure : Methylenedi-phenylene (-CH2-C6H4-) linker with N-methylacetamide groups.
  • Properties :
    • Moderate hydrophobicity due to methyl groups; logP ~2.5 (estimated).
    • Less flexible than silanediyl analogs, limiting conformational adaptability .
  • Applications : Investigated in drug delivery systems for controlled release .
(b) N,N'-Diacetyl benzidine (CAS 613-35-4)
  • Structure: Biphenyl core with acetylated amino groups.
  • Properties: High crystallinity and UV stability; melting point ~280°C. Potential carcinogenicity (similar to benzidine derivatives), restricting industrial use .

Bis-Acetamides with Heteroatom Linkers

(a) N,N'-[Methylenebis(2,6-dichloro-4,1-phenylene)]bis[N-acetylacetamide] (CAS 62477-08-1)
  • Structure : Chlorinated aromatic linker with acetyl groups.
  • Properties :
    • Enhanced oxidative stability due to electron-withdrawing chlorine substituents.
    • Molecular weight 504.19 g/mol, significantly higher than silanediyl analogs .
  • Applications: Potential use in flame-retardant materials .
(b) N,N-Diethylacetamide (CAS 685-91-6)
  • Properties :
    • Low viscosity and high solvation power; boiling point 186°C.
    • Widely used as a solvent in pharmaceuticals and agrochemicals .

Key Differentiators of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)

  • Silicon vs. Carbon Linkers : The silanediyl group offers superior thermal stability (Si-C bond energy ~318 kJ/mol vs. C-C ~346 kJ/mol but with greater bond flexibility). This may enhance performance in high-temperature applications .
  • Hydrophobicity: The N-butyl groups and silanediyl linker increase lipophilicity (predicted logP ~3.8), making it suitable for non-polar matrices compared to acetylated analogs .
  • Synthetic Complexity : Silanediyl incorporation likely requires specialized reagents (e.g., chlorosilanes), unlike carbon-linked bis-acetamides synthesized via standard amidation .

Q & A

Basic: What are the recommended safety protocols for handling N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) in laboratory settings?

Answer:

  • Engineering Controls: Use fume hoods to minimize inhalation exposure and ensure adequate ventilation .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified N95 masks) is advised if aerosolization occurs .
  • First-Aid Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if necessary and seek medical attention .
    • Skin Contact: Wash thoroughly with soap and water; consult a physician for persistent irritation .
  • Storage: Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing the molecular structure of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Resolve signals for methylene (-CH2-), vinyl (CH2=CH-), and acetamide (CO-N-) groups. Compare with IUPAC-recommended structural analogs for assignment .
    • 29Si NMR: Critical for confirming the silanediyl (Si-CH2-) linkage, typically appearing at δ 10–20 ppm .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1650 cm⁻¹) and Si-C stretching (~750 cm⁻¹) bands .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns, particularly cleavage at the Si-N bond .

Basic: How can researchers address contradictory or missing physicochemical data (e.g., solubility, stability) for N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide?

Answer:

  • Solubility Determination:
    • Use the shake-flask method: Dissolve the compound in solvents (e.g., DMSO, acetonitrile) at varying temperatures, followed by HPLC-UV quantification .
  • Stability Studies:
    • Conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and monitor via LC-MS .
  • Thermal Properties: Employ differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

Advanced: What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) with biomolecules?

Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for silanediyl groups .
  • Molecular Docking:
    • Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Parameterize the silicon center using force fields like GAFF2 .
  • Molecular Dynamics (MD):
    • Analyze stability in lipid bilayers or aqueous solutions (CHARMM36 force field) to assess membrane permeability .

Advanced: How can researchers assess the environmental persistence and ecotoxicological impact of N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide?

Answer:

  • Persistence Studies:
    • Measure biodegradation via OECD 301F (aqueous aerobic conditions) and monitor half-life using GC-MS .
  • Ecotoxicology Models:
    • Apply USEtox® to estimate freshwater ecotoxicity (LC50 for Daphnia magna) based on log Kow and molecular reactivity .
  • Bioaccumulation Potential:
    • Calculate bioconcentration factors (BCF) using quantitative structure-activity relationships (QSAR) models (e.g., EPI Suite™) .

Advanced: What strategies are recommended for resolving synthetic challenges in scaling up N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) production?

Answer:

  • Catalytic Optimization:
    • Screen transition-metal catalysts (e.g., Pd/C, PtO2) for silane-amide coupling efficiency under inert atmospheres .
  • Purification Techniques:
    • Use fractional distillation under reduced pressure (≤1 mmHg) to isolate the product from byproducts (e.g., unreacted acetamide precursors) .
  • Yield Improvement:
    • Employ design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and minimize Si-O bond hydrolysis .

Advanced: How can researchers analyze potential contradictions in toxicity data between N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) and its structural analogs?

Answer:

  • Comparative ToxCast Analysis:
    • Use high-throughput screening data (EPA CompTox Dashboard) to compare endocrine disruption potential .
  • Mechanistic Studies:
    • Perform in vitro assays (e.g., Ames test, micronucleus assay) to evaluate mutagenicity differences attributable to the silanediyl moiety .
  • Structure-Activity Relationships (SAR):
    • Correlate substituent effects (e.g., alkyl chain length) with cytotoxicity in human hepatocyte models (HepG2) .

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